Capsaicin-d3
Description
Contextualization of Capsaicinoids and the Utility of Stable Isotope Labeling
Capsaicinoids are a group of naturally occurring alkaloids found predominantly in plants of the Capsicum genus. nih.gov The most abundant and potent of these is capsaicin (B1668287), followed by dihydrocapsaicin (B196133), which together account for about 90% of the total capsaicinoid content. nih.govmdpi.com These compounds are responsible for the characteristic pungent sensation of chili peppers and have a wide range of pharmacological properties, including analgesic, anti-inflammatory, and antioxidant effects. mdpi.comptfarm.plnih.gov
The study of capsaicinoids, from their biosynthesis in plants to their metabolism in animals and humans, presents significant analytical challenges. nih.govnih.gov This is where stable isotope labeling becomes an invaluable technique. oup.com Stable isotope labeling involves the incorporation of heavier, non-radioactive isotopes (like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) into a molecule of interest. nih.govmedchemexpress.com
The utility of this method lies in the fact that the labeled compound is chemically identical to its natural counterpart but has a higher mass. medchemexpress.com This mass difference is easily detectable by mass spectrometry (MS), allowing researchers to distinguish the labeled compound from the unlabeled one with high specificity. nih.gov This technique is particularly powerful when coupled with chromatographic methods like liquid chromatography (LC) or gas chromatography (GC), enabling the precise quantification of the target analyte in complex biological matrices. nih.govcaymanchem.com
The Unique Role of Capsaicin-d3 as a Deuterated Analog in Scientific Inquiry
This compound is a synthetic form of capsaicin where three hydrogen atoms in the methoxy (B1213986) group on the vanillylamine (B75263) moiety have been replaced with deuterium atoms. caymanchem.com This specific modification makes it an ideal internal standard for the quantification of capsaicin in various analytical applications, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.com
When analyzing a sample to determine its capsaicin content, a known amount of this compound is added at the beginning of the sample preparation process. Because this compound is chemically and physically almost identical to capsaicin, it experiences the same losses during extraction, purification, and analysis. By comparing the signal intensity of the natural capsaicin to the known quantity of the this compound internal standard in the mass spectrometer, analysts can calculate the initial concentration of capsaicin with high accuracy and precision. nih.govexpec-tech.com This corrects for any variability in the analytical procedure, leading to more reliable and reproducible results.
| Property | Capsaicin | This compound |
|---|---|---|
| Chemical Formula | C18H27NO3 nih.gov | C18H24D3NO3 caymanchem.com |
| Molecular Weight | 305.4 g/mol nih.gov | 308.4 g/mol caymanchem.com |
| Primary Use | Analyte of interest | Internal standard for quantification caymanchem.com |
| Key Feature | Naturally occurring pungent compound nih.gov | Deuterium-labeled for mass differentiation medchemexpress.com |
Foundational Research Contributions of Isotope-Labeled Capsaicin Analogs
The use of isotope-labeled capsaicin analogs, including this compound and others labeled with ¹³C, has been instrumental in several key areas of research. These tools have provided deeper insights into the biosynthesis and metabolism of capsaicinoids.
Elucidating Biosynthetic Pathways: Stable isotope-labeled precursors have been synthesized to trace the biosynthetic pathways of capsaicinoids in Capsicum fruits. oup.comnih.gov In one study, labeled vanillylamine was prepared and subsequently converted to a labeled capsaicinoid by an enzyme solution extracted from pungent chili fruits. nih.govresearchgate.net By using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the incorporation of the stable isotopes, researchers can elucidate the sequence of biochemical reactions and identify the enzymes involved in producing these pungent compounds. oup.com
Investigating Metabolism: Deuterated analogs have been crucial in studying the metabolism of capsaicin by cytochrome P450 enzymes. nih.gov These studies help identify the various metabolites produced after ingestion. Research has shown that capsaicin metabolism can lead to the formation of multiple products through processes like aromatic and alkyl hydroxylation. nih.gov Using isotope-labeled capsaicin allows for the unambiguous identification of these metabolites in complex biological samples, distinguishing them from other endogenous compounds.
Enhancing Analytical Methods: The development of sensitive and selective analytical methods for detecting capsaicinoids has been significantly advanced by the availability of isotope-labeled standards. nih.gov Methods using LC-MS and LC-MS/MS rely on these standards to achieve the low detection and quantification limits necessary for various applications, from food analysis to forensic science. expec-tech.comresearchgate.netnih.gov For instance, such methods can accurately quantify capsaicinoid concentrations in pepper spray products or determine the capsaicin content in edible oils and fats. nih.govexpec-tech.com
| Research Area | Isotope Used | Key Contribution | Analytical Technique |
|---|---|---|---|
| Biosynthesis Studies | ¹³C and ²H (Deuterium) oup.com | Tracing the formation of capsaicinoids from precursors in Capsicum fruits. nih.gov | LC-MS/MS nih.gov |
| Metabolism Studies | ²H (Deuterium) | Identifying metabolites of capsaicin produced by P450 enzymes. nih.gov | Mass Spectrometry |
| Quantitative Analysis | ²H (Deuterium) as this compound | Serving as an internal standard for accurate quantification of capsaicin. caymanchem.com | LC-MS, GC-MS caymanchem.com |
| Fruit Ripening Studies | ¹³C | Compound-specific stable carbon isotope analysis (CSIA) to understand capsaicinoid development. nih.gov | GC-MS nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+/i3D3 |
InChI Key |
YKPUWZUDDOIDPM-HPFTVYJYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)C)O |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Synthetic Strategies for Capsaicin D3 and Deuterated Capsaicinoid Analogs
Regioselective Deuteration Methodologies for Capsaicin-d3 Synthesis
Regioselective deuteration is crucial for creating this compound, as the precise location of the deuterium (B1214612) atoms determines the compound's utility. The most common strategy involves the deuteration of the methoxy (B1213986) group on the vanillylamine (B75263) precursor, resulting in a trideuterated analog (d3). This approach is favored because the methoxy group is a readily accessible position for isotopic labeling.
Stereoisomeric Synthesis of cis- and trans-Capsaicin-d3
Capsaicin (B1668287) possesses a double bond in its acyl side chain, allowing for cis and trans isomerism. Natural capsaicin exists almost exclusively as the trans isomer, which is the more stable configuration due to reduced steric hindrance. nih.govresearchgate.net Consequently, synthetic efforts are overwhelmingly focused on producing trans-Capsaicin-d3, as this isomer is the biologically active and relevant form for most studies. google.comgoogle.com
The synthesis of trans-Capsaicin-d3 is achieved through the condensation of a deuterated vanillylamine moiety with trans-8-methyl-6-nonenoyl chloride. nih.govnih.gov Methods that selectively form the trans isomer of the olefin double bond, such as the Claisen rearrangement, are often employed in the synthesis of the acyl precursor to ensure the final product has the correct stereochemistry. google.comgoogle.com Synthetic routes that might produce a mixture of isomers, such as those using a Wittig reaction, require additional purification steps to separate the desired trans product from the cis byproduct. google.comgoogle.com
While the synthesis of cis-Capsaicin-d3 is theoretically possible by using the corresponding cis-8-methyl-6-nonenoyl chloride, this is not a common practice. The instability and lack of significant biological activity of the cis isomer compared to the trans form mean there is limited demand or application for its synthesis. nih.govgoogle.com The primary goal of most synthetic protocols is to maximize the yield of the trans isomer, often achieving a product that is over 98-99% pure trans-capsaicin. google.comchemicalbook.com
Preparation of Deuterated Precursors for Complex Capsaicinoid Biosynthesis Studies
The cornerstone of this compound synthesis is the preparation of deuterated precursors. The most critical precursor is deuterated vanillylamine, which is typically derived from deuterated vanillin (B372448) ([d3]-vanillin). The synthesis of [d3]-vanillin provides the trideuterated methoxy group that characterizes this compound.
A facile and common method for preparing [d3]-vanillin involves the methylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde) using a deuterated methyl source, such as trideuteromethyl iodide (CD₃I). This reaction selectively adds the -OCD₃ group to the aromatic ring. The resulting [d3]-vanillin can then be converted into [d3]-vanillylamine hydrochloride through a multi-step process, ready for coupling with the fatty acid side chain. This method has been shown to produce the desired labeled precursor with good yields. The labeled vanillylamine can then be used in enzymatic or chemical synthesis to produce the final deuterated capsaicinoid. nih.gov
Below is a representative reaction scheme for the preparation of a key deuterated precursor:
Table 1: Synthesis of [d3]-Vanillin
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Yield |
| 1 | 3,4-Dihydroxybenzaldehyde | CD₃I | Base (e.g., K₂CO₃) | [d3]-Vanillin | ~47% |
This table is illustrative of a common synthetic pathway. Yields can vary based on specific reaction conditions.
These deuterated precursors are invaluable tools for elucidating the biosynthetic pathways of capsaicinoids in peppers. By feeding labeled compounds to plant tissues or cell cultures, researchers can trace the metabolic flow and identify key enzymes and intermediates, such as the condensation reaction catalyzed by capsaicin synthase. nih.govnih.govnih.gov
Contemporary Synthetic Routes for this compound Production
Modern synthetic chemistry offers several advanced routes for the production of capsaicinoids, which are applicable to their deuterated analogs. These methods aim to improve efficiency, safety, and environmental friendliness compared to traditional batch syntheses.
Optimization of Multi-Step Chemical Synthesis
The synthesis of this compound is inherently a multi-step process, involving the preparation of the deuterated vanillylamine precursor and the fatty acid side chain, followed by their final condensation. Optimization of this sequence is critical for achieving high yields and purity.
Flow Chemistry: A significant advancement in chemical synthesis is the use of continuous flow chemistry. A three-step flow synthesis for capsaicin and its analogs has been developed, which includes oxime formation from vanillin, reduction of the oxime to vanillylamine, and subsequent N-acylation with the fatty acid. This method is safer, faster, and more atom-efficient than traditional batch processes. Each step can be individually optimized for parameters like temperature, pressure, and reagent concentration, and the steps can be coupled into a semi-continuous system. This approach is directly adaptable for the synthesis of this compound by starting with [d3]-vanillin.
Enzymatic Synthesis: Another contemporary approach involves using enzymes, such as lipases, to catalyze the amidation reaction between [d3]-vanillylamine and fatty acid derivatives. nih.gov Enzyme-catalyzed reactions offer high specificity and can be performed under milder, more environmentally friendly conditions than purely chemical methods. This can lead to higher purity and fewer byproducts. nih.gov
Table 2: Final Amidation Step in this compound Synthesis
| Method | Amine Precursor | Acyl Precursor | Coupling Reagents / Catalyst | Product |
| Chemical Acylation | [d3]-Vanillylamine HCl | trans-8-Methyl-6-nonenoyl chloride | Aqueous NaOH | trans-Capsaicin-d3 |
| Flow Chemistry | [d3]-Vanillylamine (generated in-situ) | trans-8-Methyl-6-nonenoic acid | Activating agents (e.g., CDI) | trans-Capsaicin-d3 |
| Enzymatic Synthesis | [d3]-Vanillylamine | Fatty acid derivative | Lipase | trans-Capsaicin-d3 |
This table compares different contemporary methods for the final condensation step.
Considerations in Scaling and Purity of Deuterated Analogs
Scaling up the synthesis of deuterated compounds like this compound from laboratory to industrial production presents unique challenges. mdpi.com Maintaining a high level of deuterium incorporation (isotopic purity) is paramount, as even small losses can affect the compound's utility in sensitive analytical applications. nih.gov
Scaling Challenges:
Cost of Deuterated Reagents: Deuterated starting materials, such as D₂O or CD₃I, are significantly more expensive than their non-deuterated counterparts. Efficient use and recycling of these materials are critical for cost-effective scaling.
Isotopic Scrambling: During multi-step synthesis, there is a risk of losing deuterium atoms through exchange with hydrogen atoms from solvents or reagents. Reaction conditions must be carefully controlled to minimize this "isotopic scrambling" and maintain high isotopic purity. nih.gov
Process Robustness: Synthetic methods must be reliable and reproducible on a large scale. Flow chemistry offers advantages here, as it allows for precise control over reaction parameters, leading to consistent product quality. mdpi.com
Purity Analysis: Ensuring the final product's chemical and isotopic purity is crucial. A combination of analytical techniques is employed:
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound and to separate cis and trans isomers. chemicalbook.com
Mass Spectrometry (MS): Essential for confirming the molecular weight of this compound and quantifying the level of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can confirm the specific location of the deuterium atoms within the molecule.
Achieving high isotopic purity (typically ≥98%) is a key objective, as this ensures the reliability of the deuterated analog as an internal standard or metabolic tracer. nih.gov
Advanced Analytical Applications of Capsaicin D3 in Quantitative Bioanalysis
Methodological Foundations for Using Capsaicin-d3 as an Internal Standard
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative bioanalysis. These standards are crucial for correcting variations that can occur during sample preparation, chromatography, and mass spectrometric detection.
Enhancing Accuracy and Precision in Mass Spectrometry-Based Quantification
In mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), the response of an analyte can be influenced by numerous factors. This compound, when added to a sample at a known concentration at the beginning of the analytical process, experiences the same physical and chemical variations as the endogenous capsaicin (B1668287). caymanchem.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can effectively normalize for these variations. This ratiometric approach significantly improves the accuracy and precision of the quantification. For instance, in a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of capsaicin, nonivamide, and dihydrocapsaicin (B196133) in blood and tissue, a weighted quadratic equation was used to construct calibration curves by plotting the concentration versus the peak-area ratio of the analyte to the internal standard. semanticscholar.org This method demonstrated high accuracy, ranging from 90% to 107% for all analytes. semanticscholar.org The intra- and inter-assay precision for capsaicin were reported to be 4% and 6% at 2.5 ng/mL, 3% and 6% at 10 ng/mL, and 7% and 7% at 100 ng/mL, respectively, highlighting the robustness of this approach. semanticscholar.org
Mitigation of Matrix Effects in Complex Biological Samples
Biological samples such as plasma, serum, and tissue are inherently complex, containing a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. mdpi.comnih.gov Because this compound has nearly identical physicochemical properties to capsaicin, it co-elutes during chromatography and experiences the same matrix effects. researchgate.net Consequently, any signal suppression or enhancement affecting the analyte will also affect the internal standard to a similar degree. By using the peak area ratio for quantification, the matrix effects are effectively canceled out, leading to more reliable and accurate results. semanticscholar.orgnih.gov For example, post-column infusion experiments with this compound have been used to visualize and correct for matrix effect profiles in complex food extracts like kimchi. researchgate.net
Chromatographic Integration with this compound for Capsaicinoid Analysis
The combination of chromatographic separation with mass spectrometric detection is a powerful technique for the analysis of capsaicinoids. This compound plays a vital role in ensuring the quality of data generated by these methods.
Optimized Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS is the most widely used technique for the quantification of capsaicinoids in biological and other complex matrices due to its high sensitivity and selectivity. nih.gov The use of this compound as an internal standard is integral to many of these validated methods. A typical LC-MS/MS protocol involves reversed-phase chromatography using a C18 column with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) and water, often with a formic acid modifier to improve ionization. nih.govnih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both capsaicin and this compound are monitored. This highly selective detection method, combined with the use of the internal standard, allows for the accurate quantification of capsaicin even at very low concentrations. semanticscholar.orgnih.gov
Below is an interactive table summarizing typical parameters for LC-MS/MS methods utilizing a deuterated internal standard for capsaicinoid analysis.
| Parameter | Typical Conditions |
|---|---|
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile/methanol and water with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Capsaicin Transition (m/z) | 306.1 > 137.0 |
| Dihydrocapsaicin Transition (m/z) | 308.1 > 137.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more common for capsaicinoid analysis, GC-MS is also a viable technique, particularly for volatile and thermally stable compounds. nih.gov For GC-MS analysis, derivatization of capsaicinoids is sometimes employed to improve their volatility and chromatographic behavior. nih.gov In these methods, this compound serves the same crucial role as an internal standard, correcting for variability in both the derivatization reaction and the GC-MS analysis itself. The use of an internal standard like this compound is essential for achieving accurate and reproducible quantification with GC-MS. cabidigitallibrary.org
Rigorous Analytical Method Validation Using this compound
The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), outline the parameters that need to be assessed. nih.gov The use of this compound is central to the successful validation of bioanalytical methods for capsaicin.
Key validation parameters assessed using this compound as an internal standard include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of capsaicin to this compound against a series of known concentrations. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are typically evaluated by analyzing quality control samples at different concentration levels on multiple occasions. semanticscholar.org
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in LC-MS/MS provides high selectivity, and this compound helps to confirm that the correct peak is being integrated.
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample, with this compound used to normalize for any losses during sample preparation. researchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is assessed to ensure that the sample integrity is maintained throughout the analytical process.
The following interactive table presents typical validation results for an LC-MS/MS method for capsaicinoids using a deuterated internal standard.
| Validation Parameter | Typical Performance Metric |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.125 - 0.5 ng/mL |
| Intra-assay Precision (%RSD) | < 15% |
| Inter-assay Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | Consistently >70% |
Evaluation of Linearity, Sensitivity, and Recovery for Capsaicinoid Determination
The validation of a bioanalytical method is critically dependent on establishing its linearity, sensitivity, and recovery. The incorporation of this compound as an internal standard is instrumental in the rigorous evaluation of these parameters for the quantification of capsaicinoids.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods employing this compound, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known analyte concentrations. This ratiometric approach effectively normalizes for variations in injection volume and instrument response. Research has demonstrated excellent linearity for capsaicinoid analysis using this compound across a wide range of concentrations. For instance, a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of capsaicin and dihydrocapsaicin in equine plasma showed a linear dynamic range of 1.0–1,000 pg/mL. researchgate.net Another study, focused on the determination of three capsaicinoids in oil, reported a linear range between 0.5 and 40 µg/kg when using this compound and Dihydrothis compound as internal standards. researchgate.netresearchgate.net
Sensitivity: The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound has facilitated the development of highly sensitive assays. The aforementioned study in equine plasma achieved an LOD of 0.5 pg/mL and an LOQ of 1.0 pg/mL for both capsaicin and dihydrocapsaicin. researchgate.net In the analysis of capsaicinoids in edible and crude vegetable oils, the method utilizing this compound as an internal standard reported an LOD of 0.15 µg/kg and an LOQ of 0.5 µg/kg. researchgate.netresearchgate.net
Recovery: Recovery experiments are performed to assess the efficiency of the sample extraction process. By adding a known amount of the analyte and this compound to a blank matrix before extraction, the ratio of the analyte recovered to the amount initially added can be accurately determined. The internal standard helps to compensate for any analyte loss during sample preparation. Studies have consistently reported high and consistent recovery values when using this compound. For example, quantitative recoveries ranging from 92.9% to 105% were achieved in the analysis of spiked oil samples. researchgate.netresearchgate.net Another sensitive LC-MS/MS method for capsaicinoids in blood and tissue reported an approximate 90% recovery. researchgate.net
Table 1: Performance Characteristics of Analytical Methods for Capsaicinoid Determination Using this compound
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Linear Range | Equine Plasma | 1.0–1,000 pg/mL | researchgate.net |
| Linear Range | Edible and Crude Vegetable Oils | 0.5–40 µg/kg | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | Equine Plasma | 0.5 pg/mL | researchgate.net |
| Limit of Detection (LOD) | Edible and Crude Vegetable Oils | 0.15 µg/kg | researchgate.netresearchgate.net |
| Limit of Quantification (LOQ) | Equine Plasma | 1.0 pg/mL | researchgate.net |
| Limit of Quantification (LOQ) | Edible and Crude Vegetable Oils | 0.5 µg/kg | researchgate.netresearchgate.net |
| Recovery | Spiked Oil | 92.9%–105% | researchgate.netresearchgate.net |
| Recovery | Blood | ~90% | researchgate.net |
Assessment of Selectivity and Robustness in Diverse Research Matrices
Selectivity: The selectivity of a bioanalytical method refers to its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix constituents. The co-elution of endogenous matrix components can lead to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. This can significantly impact the accuracy of quantification. This compound is pivotal in assessing and mitigating these matrix effects. Because it has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a very similar manner. By monitoring the signal of this compound, researchers can effectively normalize the analyte's signal, thereby correcting for any matrix-induced variations. For instance, the use of this compound as an internal standard has been shown to overcome the interference of triacylglycerols and fatty acids in the analysis of edible and crude vegetable oils. researchgate.net Post-column infusion experiments with this compound can be used to generate matrix effect profiles, which visually demonstrate the regions of ion suppression or enhancement throughout the chromatographic run, confirming the reliability of the method.
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. The use of a stable isotope-labeled internal standard like this compound inherently enhances the robustness of a method. It compensates for minor variations in sample processing, chromatographic conditions (e.g., mobile phase composition, flow rate), and mass spectrometer performance. The consistent performance of methods employing this compound across different laboratories and instruments attests to their robustness. The successful application of such methods to a variety of complex matrices, from equine plasma to vegetable oils and fermented foods, demonstrates their reliability and ruggedness in real-world analytical scenarios. researchgate.netresearchgate.net
Table 2: Role of this compound in Ensuring Selectivity and Robustness in Various Matrices
| Matrix | Role of this compound | Reference |
|---|---|---|
| Equine Plasma | Ensures selective and reproducible quantification for doping control analysis. | researchgate.net |
| Edible and Crude Vegetable Oils | Overcomes interference from complex lipid matrix components like triacylglycerols and fatty acids. | researchgate.net |
| Blood and Tissue | Facilitates accurate quantification in pharmacokinetic studies by compensating for matrix effects. | researchgate.net |
| Cabbage Kimchi | Used to generate matrix effect profiles to visually assess and confirm the method's selectivity. |
Mechanistic Elucidation Through Deuterium Labeling of Capsaicin
Mass Spectrometric Fragmentation Pathway Investigations Using Capsaicin-d3
Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying chemical compounds. The use of isotopically labeled standards, like this compound, significantly aids in the validation and understanding of fragmentation pathways. By observing how the deuterium (B1214612) label influences the fragmentation pattern, researchers can confirm proposed mechanisms and gain deeper insights into molecular behavior during ionization and fragmentation.
Analysis of Isotopic Signatures in Fragmentation Spectra
The introduction of deuterium atoms into the capsaicin (B1668287) molecule results in a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. This isotopic signature is crucial for distinguishing between endogenous capsaicin and the labeled standard, as well as for tracking the molecule's breakdown products. Studies employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilize this compound to analyze these characteristic mass shifts. For instance, the fragmentation of capsaicin often yields a common base peak at m/z 137, corresponding to a tropylium (B1234903) ion derivative. When this compound is used, this fragment ion will appear at a higher m/z value, reflecting the incorporated deuterium atoms oup.comnih.govresearchgate.net. The analysis of these isotopic patterns in fragmentation spectra allows for the precise identification of specific fragment ions originating from the labeled molecule, thereby confirming proposed fragmentation pathways nih.govresearchgate.net.
Table 1: Key Fragmentation Ions in Capsaicin and this compound
| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Description | Reference(s) |
| Capsaicin | 306 | 137 | Tropylium ion derivative | oup.comnih.govresearchgate.net |
| This compound | 309 | 140 | Tropylium ion derivative (deuterated) | oup.comoup.com |
| Capsaicin | 306 | 182, 170, 153 | Various fragments from bond cleavages | researchgate.net |
Deuterium Labeling for Structural Confirmation and Rearrangement Studies
Deuterium labeling is particularly effective for confirming proposed fragmentation mechanisms, especially those involving hydrogen atom or group rearrangements. By observing the retention or migration of deuterium atoms within fragment ions, researchers can elucidate the precise steps of a fragmentation pathway. For example, studies have employed deuterium labeling to validate electron ionization (EI) fragmentation mechanisms of capsaicinoids, reinforcing proposed pathways involving rearrangements of aromatic double bonds and acyl chains nih.govresearchgate.net. The presence of exchangeable hydrogens in the phenolic and amidic moieties of capsaicin allows for hydrogen-deuterium exchange (HDX) experiments, which can further validate fragmentation mechanisms by tracking the fate of these labile hydrogens during MS/MS analysis nih.govresearchgate.net. This approach provides definitive evidence for the proposed structures of fragment ions and can identify complex rearrangements that might otherwise be difficult to infer.
In Vitro Metabolic Pathway Tracing with this compound
Understanding how capsaicin is metabolized in biological systems is critical for its therapeutic applications. This compound serves as an excellent internal standard or tracer in in vitro metabolic studies, allowing for accurate quantification and identification of metabolites.
Characterization of Metabolites in Enzymatic Systems (e.g., Cytochrome P450 Enzymes)
Cytochrome P450 (CYP) enzymes, particularly those in the liver, are major players in xenobiotic metabolism. In vitro studies using liver microsomes or recombinant CYP enzymes incubated with capsaicin (often with this compound as an internal standard) have identified several key metabolic pathways. Dehydrogenation has been identified as a novel metabolic pathway, producing unique macrocyclic, diene, and imide metabolites nih.govresearchgate.net. Common metabolites identified include 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin nih.govnih.gov. Other metabolites such as vanillylamine (B75263) and vanillin (B372448) have also been observed, particularly in rat liver preparations nih.govnih.gov. The involvement of various CYP enzymes, including CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4, has been demonstrated in the metabolism of capsaicin nih.govacib.at. The use of deuterium-labeled capsaicin aids in distinguishing the parent compound from its metabolites and in quantifying the formation rates of these metabolites in enzymatic systems veeprho.com.
Table 2: Major In Vitro Metabolites of Capsaicin
| Metabolite | Primary Metabolic Pathway | Key Enzymes Involved (Examples) | Reference(s) |
| 16-hydroxycapsaicin | Hydroxylation | CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4 | nih.govnih.gov |
| 17-hydroxycapsaicin | Hydroxylation | CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4 | nih.govnih.gov |
| 16,17-dehydrocapsaicin | Dehydrogenation | CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4 | nih.govresearchgate.netnih.gov |
| Vanillylamine | Hydrolysis/Cleavage | Various | nih.govnih.gov |
| Vanillin | Hydrolysis/Cleavage | Various | nih.govnih.gov |
Comparative Metabolic Profiling Across Different Biological Origin Microsomes (e.g., Hepatic, Skin)
Comparing the metabolic capacity of different tissues is crucial for understanding drug distribution and efficacy. Research indicates significant differences in capsaicin metabolism between hepatic and skin tissues. Studies using human, rat, and dog liver microsomes and S9 fractions have shown that capsaicin metabolism rates are considerably higher in liver preparations compared to lung microsomes scbt.com. Furthermore, in vitro studies using human skin have revealed that biotransformation of capsaicin is slow, with the majority of the applied capsaicin remaining unchanged. A small fraction is metabolized to vanillylamine and vanillic acid, suggesting that capsaicin's metabolism by cytochrome P450 enzymes in the skin is minimal relative to hepatic metabolism nih.govresearchgate.net. This comparative profiling highlights the liver as the primary site for capsaicin metabolism, while skin exhibits a reduced metabolic capacity for this compound nih.govscbt.comresearchgate.net.
Table 3: Comparative Metabolism of Capsaicin in Hepatic vs. Skin Microsomes
| Tissue Type | Relative Metabolism Rate | Major Metabolites Identified (Examples) | Reference(s) |
| Liver | High | 16-hydroxycapsaicin, 17-hydroxycapsaicin, 16,17-dehydrocapsaicin, vanillylamine, vanillin | nih.govnih.govscbt.com |
| Skin | Low | Vanillylamine, Vanillic acid | nih.govresearchgate.net |
Biosynthetic Flux Analysis Utilizing Deuterated Precursors of Capsaicinoids
The biosynthesis of capsaicinoids in plants is a complex process involving multiple enzymatic steps. Deuterium-labeled precursors are essential tools for tracing the flow of atoms and intermediates through these pathways, allowing researchers to map the biosynthetic routes and identify key enzymes. While direct studies using this compound as a precursor in biosynthetic flux analysis are less common, the principles apply to using deuterium-labeled precursors of capsaicinoids. For instance, labeled amino acids or fatty acids can be administered to chili pepper fruits to track their incorporation into capsaicinoids josai.ac.jpnih.gov. By analyzing the mass shifts in the resulting capsaicinoids, researchers can determine which pathways are active and how precursors are channeled into the final products. For example, labeled vanillin and ferulic acid have been used to study the incorporation into capsaicinoids, providing insights into the origins of the vanillyl and acyl moieties, respectively josai.ac.jpnih.gov. Similarly, deuterium-labeled cinnamic acids are used as tracers in plant biochemistry to understand phenylpropanoid pathways, which are foundational to capsaicinoid biosynthesis researchgate.net. These studies help elucidate the enzymatic machinery responsible for capsaicinoid production, contributing to a comprehensive understanding of plant secondary metabolism.
Compound List:
Capsaicin
this compound
Nonivamide
Norhydrocapsaicin
Homocapsaicin
Homodihydrocapsaicin
Vanillylamine
Vanillin
16-hydroxycapsaicin
17-hydroxycapsaicin
16,17-dehydrocapsaicin
Cinnamic acid
Ferulic acid
Phenylalanine
Vanillin
Preclinical Research Insights Derived from Capsaicin D3 Applications
In Vitro Cellular and Biochemical Investigations
The use of Capsaicin-d3 in controlled in vitro environments has enabled a deeper understanding of its molecular behavior, free from the complexities of a whole biological system.
Mechanistic Studies of this compound Interactions with Cellular Components
While direct studies detailing the specific mechanistic interactions of this compound with cellular components are not extensively documented in publicly available research, the principles of using deuterated ligands in receptor-binding studies are well-established. The substitution of hydrogen with deuterium (B1214612) in this compound can subtly alter the vibrational modes of chemical bonds, which can be a sensitive probe for studying ligand-receptor interactions. For instance, in studies involving the Transient Receptor Potential Vanilloid 1 (TRPV1), the primary receptor for capsaicin (B1668287), this compound could be used to investigate the precise nature of the binding pocket. nih.govmdpi.com
Molecular dynamics simulations have been employed to understand the interaction between capsaicin and TRPV1 channels within a lipid bilayer, revealing a "tail-up, head-down" configuration. nih.gov The use of a deuterated analog like this compound in such computational models could further refine our understanding of the specific hydrogen bonds and van der Waals interactions that stabilize the capsaicin-TRPV1 complex.
It is hypothesized that the altered bond strength in this compound could influence its binding kinetics with TRPV1, potentially affecting the rates of association and dissociation. While direct experimental data on this compound is limited, the theoretical implications are significant for understanding the nuances of TRPV1 activation and desensitization. mdpi.com
Enzyme Kinetic Studies Utilizing Deuterated Substrates
The application of deuterated compounds is a cornerstone of enzyme kinetic studies, primarily through the investigation of the kinetic isotope effect (KIE). ansto.gov.aunih.gov The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in the reactant is replaced with a deuterium atom. This effect is particularly pronounced in reactions where the breaking of a carbon-hydrogen bond is the rate-determining step.
Capsaicin is known to be metabolized by cytochrome P450 (CYP450) enzymes in the liver. nih.govresearchgate.net The metabolic process involves the oxidation of the capsaicin molecule. nih.gov By using this compound, where deuterium atoms are strategically placed at potential sites of metabolic attack, researchers can elucidate the rate-limiting steps in its enzymatic degradation.
For example, if the deuteration of a specific position on the capsaicin molecule leads to a significant decrease in the rate of metabolism by a particular CYP450 isozyme, it provides strong evidence that the cleavage of the C-H bond at that position is a critical, rate-determining step in the metabolic pathway. semanticscholar.org
Table 1: Hypothetical Enzyme Kinetic Data for Capsaicin and this compound with CYP450 Isozymes
| Compound | CYP450 Isozyme | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (kH/kD) |
| Capsaicin | CYP3A4 | 10.5 | 50.2 | 0.209 | 1.0 |
| This compound | CYP3A4 | 8.2 | 51.5 | 0.159 | 1.31 |
| Capsaicin | CYP2E1 | 5.8 | 35.7 | 0.162 | 1.0 |
| This compound | CYP2E1 | 2.1 | 36.1 | 0.058 | 2.79 |
This table presents hypothetical data to illustrate the potential application of this compound in enzyme kinetic studies. The values are not derived from actual experimental results.
Animal Model Research on Capsaicinoid Disposition and Metabolism
The use of this compound as an isotopic tracer in preclinical animal models has been instrumental in delineating the pharmacokinetic profile and metabolic fate of capsaicin in vivo.
Pharmacokinetic Characterization in Preclinical Species Using Isotope-Labeled Tracers
The use of deuterated drugs in pharmacokinetic studies allows for a more precise understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govresearchgate.net Deuterium substitution can lead to altered pharmacokinetic properties due to the kinetic isotope effect, which can slow down metabolic processes. nih.gov
In animal models, the co-administration of capsaicin and a tracer amount of this compound can be used in conjunction with mass spectrometry to simultaneously monitor the parent compound and its deuterated analog. This approach, known as a "cassette" or "cocktail" dosing study, can provide valuable information on the clearance and volume of distribution of capsaicin.
Studies have shown that deuteration can lead to an increased area under the time-concentration curve (AUC) and a reduced clearance of drugs. nih.gov In the context of capsaicin, this would imply that this compound might exhibit a longer half-life in preclinical species compared to its non-deuterated counterpart.
Table 2: Illustrative Pharmacokinetic Parameters of Capsaicin and this compound in a Rodent Model
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (L/h/kg) | Half-life (h) |
| Capsaicin | 150 ± 25 | 0.5 | 450 ± 60 | 2.2 ± 0.3 | 1.5 ± 0.2 |
| This compound | 180 ± 30 | 0.75 | 630 ± 75 | 1.6 ± 0.2 | 2.1 ± 0.3 |
This table presents illustrative data to demonstrate the potential pharmacokinetic differences that could be observed between Capsaicin and this compound in a preclinical animal model. The values are hypothetical and for educational purposes only.
Studies on Systemic and Localized Metabolic Transformations in Vivo (Animal Models)
This compound serves as an invaluable tool for tracing the metabolic fate of capsaicin in vivo. By administering this compound to animal models, researchers can track the appearance of deuterated metabolites in various tissues and biological fluids. This allows for the unambiguous identification of metabolic products of capsaicin, distinguishing them from endogenous compounds that may have similar masses.
The major metabolic pathways of capsaicin include hydroxylation of the fatty acid chain and O-demethylation of the vanillyl moiety. nih.govresearchgate.net The use of this compound can help to quantify the relative contributions of these different metabolic pathways. For example, by placing the deuterium label on the methoxy (B1213986) group of the vanillyl moiety, researchers can precisely track the extent of O-demethylation.
Furthermore, the kinetic isotope effect observed in vitro can also manifest in vivo, potentially leading to "metabolic switching." This is a phenomenon where the deuteration of a primary metabolic site slows down its metabolism to such an extent that other, normally minor, metabolic pathways become more prominent. nih.gov Investigating the metabolic profile of this compound in animal models could therefore reveal previously uncharacterized metabolic pathways of capsaicin.
Emerging Research Directions and Advanced Methodologies for Capsaicin D3
Development of Innovative Analytical Platforms for Deuterated Compounds
The use of deuterated compounds like Capsaicin-d3 as internal standards is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based applications. clearsynth.comscioninstruments.com These standards are crucial for achieving the high levels of precision and accuracy required in fields such as pharmaceutical research, environmental science, and biochemistry. clearsynth.com The development of innovative analytical platforms is continuously improving the utility of deuterated standards.
Stable isotope-labeled internal standards, such as deuterated versions of an analyte, are considered ideal for quantitative mass spectrometry methods. scioninstruments.comresearchgate.net This is because they are chemically almost identical to the analyte of interest but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer. scioninstruments.com This near-identical chemical behavior ensures that the deuterated standard closely mimics the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in these steps. scioninstruments.comcerilliant.com
Mass spectrometry is an inherently complex technique involving ionization, mass analysis, and detection, each of which can introduce variability. scioninstruments.com The ionization process, for instance, can be affected by the sample matrix, leading to ion suppression or enhancement. texilajournal.com Deuterated internal standards, which co-elute with the analyte, experience these matrix effects similarly and help to correct for them, leading to more reliable and accurate quantification. texilajournal.com
Recent advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), further enhance the utility of deuterated standards. nih.govresearchgate.net HRMS provides very accurate mass measurements, which can help to resolve the analyte from interfering species in complex samples. nih.gov Additionally, techniques like gas chromatography-mass spectrometry (GC/MS) and direct analysis in real time (DART) are being employed to validate the fragmentation patterns of compounds like capsaicin (B1668287) and its deuterated analogs. nih.govresearchgate.net
Table 1: Key Advantages of Using Deuterated Standards in Analytical Platforms
| Advantage | Description | Reference |
| Improved Accuracy and Precision | Deuterated standards serve as reliable reference points for calibration and quantification, reducing measurement errors. | clearsynth.com |
| Compensation for Matrix Effects | By mimicking the analyte's behavior, these standards help correct for interferences from complex sample matrices. | clearsynth.comtexilajournal.com |
| Method Validation | Their use ensures the robustness and reliability of analytical procedures. | clearsynth.com |
| Enhanced Sensitivity | In highly sensitive mass spectrometry setups, deuterated standards provide a stable reference point to compensate for small fluctuations and instrumental drift. | scioninstruments.com |
Application of Deuterium (B1214612) Isotope Effects in Understanding Reaction Mechanisms
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises primarily because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate. wikipedia.org The study of KIEs provides valuable insights into reaction mechanisms, particularly in identifying the rate-determining step. researchgate.net
A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. libretexts.org The magnitude of the primary KIE, often expressed as the ratio of the rate constants for the light and heavy isotopes (kH/kD), can be substantial, typically ranging from 1 to 8 for deuterium substitution. libretexts.org This is due to the significant percentage mass change between hydrogen and deuterium. libretexts.org For instance, a sizable KIE would indicate that C-H bond cleavage is a critical part of the slowest step in a reaction. researchgate.net
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.org The direction and magnitude of the secondary KIE can provide information about changes in hybridization or steric environment at the isotopically labeled position during the transition state. wikipedia.org
In the context of this compound, studying the KIEs in its metabolic pathways can help elucidate how it is broken down in biological systems. For example, if the deuteration is at a site of metabolic oxidation by cytochrome P450 enzymes, a significant KIE would suggest that the cleavage of that C-D bond is a rate-limiting step in its metabolism. researchgate.net This understanding is crucial for drug development, as deuteration can be used to slow down metabolism and improve a drug's pharmacokinetic profile. researchgate.netnih.gov
Table 2: Types of Kinetic Isotope Effects and Their Implications
| Type of KIE | Description | Typical kH/kD Values | Mechanistic Insight |
| Primary | Isotopic substitution at the bond being broken in the rate-determining step. | 1 to 8 | Indicates that C-H bond cleavage is part of the slowest reaction step. |
| Secondary (α) | Isotopic substitution at the carbon atom undergoing a change in hybridization. | ~0.8 to 1.2 | Provides information about the transition state structure. |
| Secondary (β) | Isotopic substitution at a position adjacent to the reaction center. | ~1.15 to 1.3 | Often attributed to hyperconjugation effects in the transition state. |
Advanced Spectroscopic Techniques (e.g., NMR) for Deuterated Capsaicin Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules. semanticscholar.org Deuterium (²H) NMR, in particular, offers unique advantages for studying deuterated compounds like this compound. wikipedia.org While proton (¹H) NMR is the most common NMR experiment, ²H NMR can be used to verify the effectiveness of deuteration, as a deuterated compound will show a signal in the ²H spectrum but not in the ¹H spectrum. wikipedia.orghuji.ac.il
Deuterium has a nuclear spin of 1, which differs from the spin of 1/2 for protons. wikipedia.org This results in broader signals in ²H NMR spectra compared to ¹H NMR. huji.ac.il Although the chemical shift range is similar to that of proton NMR, the resolution is generally lower. wikipedia.orgmagritek.com However, this property can be advantageous in solid-state NMR studies, where the smaller quadrupole moment of deuterium compared to other quadrupolar nuclei allows for more informative spectra. wikipedia.org
Quantitative ²H NMR spectroscopy has been used to determine the natural abundance and site-specific deuterium content in capsaicinoids. researchgate.net Such studies can provide insights into the biosynthetic pathways of these molecules. researchgate.net The ERETIC (Electronic REference To access In vivo Concentrations) method is a technique that can be used to minimize the acquisition time for determining deuterium-to-hydrogen ratios at different chemical sites within a molecule. acs.org
In addition to structural elucidation, NMR is widely used to study the interactions between small molecules, like capsaicin, and biomacromolecules, such as proteins. nih.gov By observing changes in the NMR signals (e.g., chemical shifts, relaxation times) of either the small molecule or the protein upon binding, researchers can identify the binding site and determine the affinity of the interaction. nih.gov For this compound, NMR studies could be employed to investigate its interaction with its primary biological target, the TRPV1 receptor, potentially revealing subtle differences in binding compared to its non-deuterated counterpart.
Recent advancements in NMR technology, such as high-field magnets and fast magic-angle spinning (MAS), have significantly improved the sensitivity and resolution of solid-state ²H NMR. chemrxiv.org This allows for the rapid acquisition of spectra from small amounts of material. chemrxiv.org Two-dimensional NMR techniques, such as ²H-¹H correlation spectroscopy, can be used to probe the local structure and through-space interactions in partially deuterated compounds. chemrxiv.org
Table 3: NMR Techniques for Studying Deuterated Capsaicin
| NMR Technique | Application for this compound | Information Gained |
| ¹H NMR | Confirming the absence of protons at deuterated sites. | Verification of deuteration. |
| ²H NMR | Direct detection of deuterium atoms. | Confirmation and quantification of deuteration. wikipedia.orghuji.ac.il |
| Quantitative ²H NMR | Determining site-specific deuterium content. | Insights into biosynthesis and isotopic distribution. researchgate.net |
| Solid-State ²H NMR | Studying the structure and dynamics in the solid phase. | Information on molecular orientation and motion. wikipedia.org |
| ²H-¹H Correlation Spectroscopy | Probing through-space interactions between deuterium and hydrogen. | Elucidation of local structure and intermolecular interactions. chemrxiv.org |
| Interaction Studies (e.g., with proteins) | Investigating the binding of this compound to its biological targets. | Identification of binding sites and determination of binding affinity. nih.gov |
Potential for Deuterated Capsaicin Analogs in Multi-Omics Research Workflows
Multi-omics research integrates data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive understanding of biological systems. mdpi.com Deuterated compounds, including analogs of this compound, have significant potential to contribute to these complex research workflows, particularly in metabolomics and pharmacokinetic studies.
In metabolomics, which is the study of small molecules (metabolites) within cells, tissues, or organisms, deuterated compounds are invaluable as internal standards for accurate quantification by mass spectrometry. metsol.com By spiking a biological sample with a known amount of a deuterated analog of the metabolite of interest, researchers can correct for variations in sample preparation and analysis, leading to more reliable data. metsol.com This approach is crucial for identifying subtle changes in metabolite levels that may be associated with a particular disease state or in response to a specific treatment. nih.gov
Deuterium labeling can also be used to trace the metabolic fate of compounds in vivo. metsol.com By administering a deuterated substrate, such as a deuterated nutrient or drug, researchers can follow its conversion into various downstream metabolites. nih.gov This "metabolic flux" analysis provides a dynamic view of metabolic pathways and can reveal how these pathways are altered in different physiological or pathological conditions. nih.gov For example, administering a deuterated capsaicin analog could allow researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision.
The field of "deuteromics" involves the use of deuterium labeling to simultaneously investigate multiple metabolic pathways. metsol.com This approach often utilizes deuterium oxide (D₂O), or "heavy water," to introduce deuterium into a wide range of biomolecules. metsol.com By measuring the rate of deuterium incorporation into different molecules, such as lipids and proteins, researchers can study their synthesis and turnover rates. metsol.com While this approach typically uses D₂O, the principles can be extended to the use of specific deuterated precursors, like a deuterated capsaicin analog, to probe specific metabolic pathways.
Furthermore, deuterated compounds can be used to improve the properties of drugs. researchgate.net By strategically replacing hydrogen with deuterium at sites of metabolism, the metabolic breakdown of a drug can be slowed, potentially leading to improved efficacy, a longer half-life, and a better safety profile. researchgate.netnih.gov This "deuterium switch" approach has led to the development of several FDA-approved deuterated drugs. researchgate.net Research into deuterated analogs of capsaicin could explore whether such modifications can enhance its therapeutic properties.
Table 4: Applications of Deuterated Capsaicin Analogs in Multi-Omics Research
| Multi-Omics Field | Application of Deuterated Capsaicin Analogs | Potential Insights |
| Metabolomics | Use as internal standards for quantitative analysis. | Accurate measurement of capsaicin and its metabolites in biological samples. |
| Metabolic Flux Analysis | Tracing the metabolic fate of deuterated capsaicin. | Understanding the pathways of capsaicin metabolism and how they are affected by disease. |
| Pharmacokinetics | Studying the absorption, distribution, metabolism, and excretion (ADME) of deuterated capsaicin. | Characterizing the pharmacokinetic profile and identifying potential for drug optimization. |
| Drug Development | Creating deuterated analogs with improved metabolic stability. | Potentially enhancing the therapeutic efficacy and safety of capsaicin-based drugs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
